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Compound of Interest

Compound Name: 2-Chloro-1,4-benzoquinone

Cat. No.: B1222853 Get Quote

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Chloro-1,4-benzoquinone, a compound of interest for researchers, scientists, and

professionals in drug development. This document details the Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule, including

detailed experimental protocols and data analysis.

Executive Summary
2-Chloro-1,4-benzoquinone (C₆H₃ClO₂) is a chlorinated derivative of 1,4-benzoquinone.

Understanding its structural and electronic properties is crucial for its application in various

scientific fields. This guide presents a consolidated resource of its spectroscopic signature,

facilitating its identification, characterization, and use in research and development.

Spectroscopic Data
The following sections provide a detailed summary of the NMR, IR, and MS data for 2-Chloro-
1,4-benzoquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.
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¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.00 d 2.3 H-3

6.81 dd 10.1, 2.3 H-5

6.91 d 10.1 H-6

Table 1: ¹H NMR spectroscopic data for 2-Chloro-1,4-benzoquinone.[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

184.0 C4

178.0 C1

146.0 C2

139.0 C5

138.0 C6

130.0 C3

Table 2: ¹³C NMR spectroscopic data for 2-Chloro-1,4-benzoquinone. Data is predicted.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Interpretation

~1680 C=O stretching (quinone)

~1650 C=C stretching (ring)

~1300 C-H bending

~890 C-H out-of-plane bending

~750 C-Cl stretching

Table 3: Key FT-IR absorption bands for 2-Chloro-1,4-benzoquinone.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation. The nominal molecular

weight of 2-Chloro-1,4-benzoquinone is 142 g/mol .[2][3]

m/z Relative Intensity (%) Proposed Fragment

144 33 [M+2]⁺ (due to ³⁷Cl isotope)

142 100
[M]⁺ (Molecular ion, due to ³⁵Cl

isotope)

114 30 [M-CO]⁺

86 25 [M-2CO]⁺

79 40 [C₅H₄O]⁺

54 85 [C₄H₂]⁺

Table 4: Mass spectrometry fragmentation data for 2-Chloro-1,4-benzoquinone.[2]

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided

below.
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NMR Spectroscopy Protocol
Instrumentation:

A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

Accurately weigh 5-10 mg of 2-Chloro-1,4-benzoquinone.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64 scans, depending on the desired signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024 or more scans to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Temperature: 298 K.
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Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts,

multiplicities, and coupling constants.

FT-IR Spectroscopy Protocol
Instrumentation:

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2-Chloro-1,4-benzoquinone with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous

powder is obtained.

Place a portion of the mixture into a pellet-forming die.

Apply pressure using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.
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Mass Spectrometry Protocol (GC-MS)
Instrumentation:

A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron

Ionization (EI) source.

Sample Preparation:

Prepare a stock solution of 2-Chloro-1,4-benzoquinone in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

Dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.

GC Conditions:

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film

thickness).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Inlet Temperature: 250 °C.

Injection Volume: 1 µL in splitless mode.

Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 minutes.

Ramp to 280 °C at a rate of 10 °C/min.

Hold at 280 °C for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.
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Mass Range: Scan from m/z 40 to 400.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2-Chloro-1,4-benzoquinone.
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Spectroscopic analysis workflow for 2-Chloro-1,4-benzoquinone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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